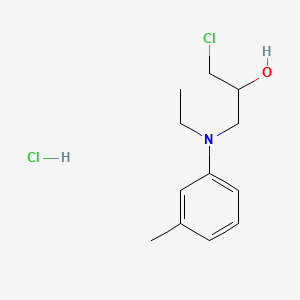
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone is a synthetic organic compound belonging to the pteridinone family This compound is characterized by its unique structure, which includes a pteridinone core substituted with a methyl group at the 6th position and a 2-(4-morpholinyl)ethyl group at the 8th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridinone Core: The pteridinone core can be synthesized through the condensation of appropriate starting materials, such as 2,4-diaminopyrimidine and formic acid, under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 6th position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 2-(4-Morpholinyl)ethyl Group: The 2-(4-morpholinyl)ethyl group can be attached through nucleophilic substitution reactions. This step involves the reaction of the pteridinone core with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease progression and cellular functions.
相似化合物的比较
6-Methyl-8-(2-(4-morpholinyl)ethyl)-7(8H)-pteridinone can be compared with other similar compounds, such as:
Pteridinone Derivatives: Compounds with similar pteridinone cores but different substituents.
Morpholine-Containing Compounds: Molecules containing the morpholine ring but with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of the pteridinone core and the 2-(4-morpholinyl)ethyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
List of Similar Compounds
- 6-Methyl-7(8H)-pteridinone
- 8-(2-(4-Morpholinyl)ethyl)-7(8H)-pteridinone
- 6-Methyl-8-(2-(4-piperidinyl)ethyl)-7(8H)-pteridinone
属性
CAS 编号 |
88442-86-8 |
|---|---|
分子式 |
C13H17N5O2 |
分子量 |
275.31 g/mol |
IUPAC 名称 |
6-methyl-8-(2-morpholin-4-ylethyl)pteridin-7-one |
InChI |
InChI=1S/C13H17N5O2/c1-10-13(19)18(3-2-17-4-6-20-7-5-17)12-11(16-10)8-14-9-15-12/h8-9H,2-7H2,1H3 |
InChI 键 |
LFRDZQUVFKQTNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CN=CN=C2N(C1=O)CCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


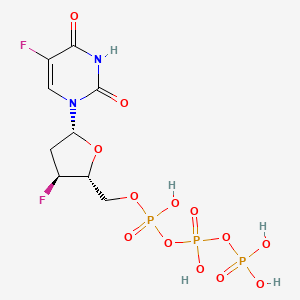
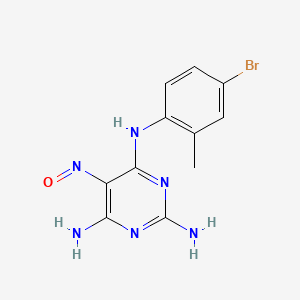

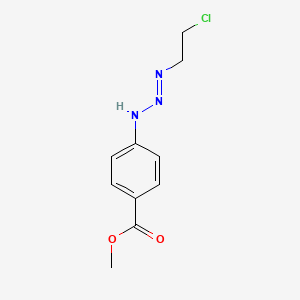


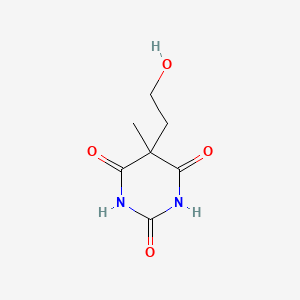
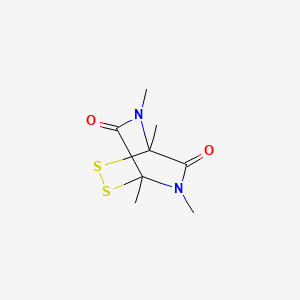
![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)

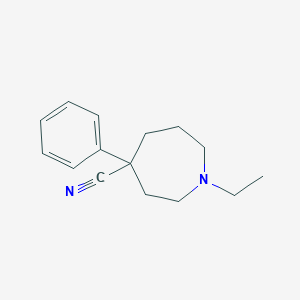

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
